Home > Products > Screening Compounds P76159 > 1H-pyrazolo[3,4-c]pyridin-7-ol
1H-pyrazolo[3,4-c]pyridin-7-ol - 76006-09-2

1H-pyrazolo[3,4-c]pyridin-7-ol

Catalog Number: EVT-3290197
CAS Number: 76006-09-2
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one represents a heterocyclic scaffold found in various research compounds. Its presence in molecules like Sildenafil, a medication used for erectile dysfunction, highlights its potential biological activity []. This scaffold has garnered interest in scientific research, particularly in medicinal chemistry, due to its potential to interact with biological targets and elicit specific biological responses.

Molecular Structure Analysis

For instance, the introduction of a cyclopentyl group in the synthesis of a PDE IV inhibitor aimed to enhance its potency and selectivity []. Similarly, the variation of substituents in other studies suggests their influence on antiproliferative activity and interactions with specific kinases [, ].

9H-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine

  • Compound Description: This compound is a PDE IV inhibitor. A detailed synthesis pathway for this compound was described starting from γ-caprolactone. []
  • Relevance: This compound shares the core pyrazolo[3,4-c]pyridine structure with 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. It differs in the presence of a fused triazole ring and various substituents. []

3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives

  • Compound Description: This series of compounds was designed and synthesized for antiproliferative activity. Some compounds within this series showed promising activity against lung, cervical, breast, and prostate cancer cell lines. [, ]
  • Relevance: These compounds share the core pyrazolo[3,4-c]pyridine structure with 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, with variations in the substitution pattern on the tetrahydropyridine ring. [, ]

3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives

  • Compound Description: This is another series of compounds synthesized for their antiproliferative activity. Like the previous group, select compounds in this series demonstrated antiproliferative activity against various cancer cell lines. [, ]
  • Relevance: These compounds are structurally similar to 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, sharing the core pyrazolo[3,4-c]pyridin-7(4H)-one structure. The variations lie in the substitutions on the dihydropyridine ring. [, ]

4,7-dihydro-1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyridines

  • Compound Description: These compounds were synthesized via a three-component reaction involving 4-hydroxycoumarin, aldehydes, and 5-aminopyrazoles/5-aminoisoxazole. The reaction conditions dictated whether the dihydro or fully aromatic pyrazolo[3,4-b]pyridine formed. []
  • Relevance: These compounds are isomers of the target compound, 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The key difference lies in the fusion point of the pyrazole ring to the pyridine ring, resulting in a [3,4-b] fusion instead of [3,4-c]. []

4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

  • Relevance: These compounds, though having a different fusion point ([3,4-b] instead of [3,4-c]), share significant structural similarity with 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, particularly in the dihydropyridine-7-one portion of the molecule. []

6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones

  • Compound Description: These compounds were synthesized via regioselective reduction of corresponding 5,7-diones. This method utilizes sodium borohydride in the presence of magnesium ions. []
  • Relevance: Though structurally distinct, these compounds fall under the broader category of fused pyridinones, similar to 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The distinction arises from the presence of a pyrrole ring instead of a pyrazole ring fused to the pyridine core. []

5-[2-ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

  • Compound Description: This compound is a sildenafil analogue and a PDE-5 inhibitor, identified in a dietary supplement marketed for erectile dysfunction. []
  • Relevance: This compound, while containing a pyrazolo[4,3-d]pyrimidin-7-one core, differs significantly from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a pyrimidine instead of a pyridine ring and the diverse array of substituents. []

(6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-octylnortadalafil)

  • Compound Description: This compound is a tadalafil analogue and a PDE-5 inhibitor, also found in dietary supplements for erectile dysfunction. []
  • Relevance: This compound significantly diverges structurally from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. It contains a complex fused ring system incorporating pyrazine, pyridine, and indole moieties, making it structurally dissimilar to the target compound. []

7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This compound is part of a series of pyranopyrazoles that were synthesized and characterized using various spectroscopic methods. []
  • Relevance: This compound is an isomer of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The primary difference lies in the fusion point of the pyrazole ring to the pyridine ring, resulting in a [3,4-b] fusion instead of [3,4-c]. []

5-[2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil)

  • Compound Description: Sildenafil is a potent and selective PDE5 inhibitor, known for its use in treating male erectile dysfunction. It served as a scaffold for designing novel PDE5 inhibitors with enhanced bioavailability. []
  • Relevance: Similar to cyclopentynafil, sildenafil also contains a pyrazolo[4,3-d]pyrimidin-7-one core, differentiating it from the 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one structure. The presence of a pyrimidine instead of pyridine and the various substituents contribute to these structural distinctions. []

5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Compound Description: This compound is a novel PDE5 inhibitor designed based on the sildenafil template. It exhibits high oral bioavailability due to modifications replacing the 5'-piperazine sulfonamide with a 5'-methyl ketone. []
  • Relevance: While this compound exhibits potent PDE5 inhibition, its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, unlike the pyrazolo[3,4-c]pyridin-7-one core of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The differences are attributed to the presence of a pyrimidine instead of pyridine and the varying substituent groups. []

4-Amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic systems, including tetrahydrobenzonaphthyridine amine, pyrido[4,3-d]pyrimidin-4(3H)one, pyrazolo[4,3-c]pyridine-3-amine, and others. []

1-Ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo(3,4-c)(1,6)benzodiazocin-11-one derivatives

  • Relevance: Although structurally distinct from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a benzodiazepine ring system, these compounds remain relevant due to the shared pyrazole moiety and their exploration within medicinal chemistry. []

5-[(5-chlorosulphonyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4.3-d]pyrimidin-7-one

  • Compound Description: This compound is a key intermediate in the synthesis of 1H-1,4-diazepine derivatives. It is synthesized via the sulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4.3-d]pyrimidin-7-one. []
  • Relevance: While this compound contains a pyrazolo[4.3-d]pyrimidin-7-one core, similar to sildenafil, it differs from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a pyrimidine ring instead of pyridine and the diverse substituents attached to the core structure. []

1H-1,4-diazepines

  • Compound Description: These biologically active compounds are synthesized by reacting 5-[(5-chlorosulphonyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4.3-d]pyrimidin-7-one with β-diketones/β-ketoesters, followed by condensation with ethylenediamine. These compounds are evaluated for antimicrobial, antifungal, and anthelmintic properties. []

4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

  • Compound Description: This pyrazole carboxylic acid derivative serves as a versatile precursor for synthesizing various derivatives, including esters, pyrazolopiridazinones, amides, and carbo-ureas. Some of these derivatives showed promising antibacterial activity. []
  • Relevance: While this compound itself does not share the core structure of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, its use in synthesizing diverse pyrazole-containing compounds highlights the importance of the pyrazole moiety in medicinal chemistry, a structural feature shared with the target compound. []

6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

  • Compound Description: This pyrazolopiridazinone derivative, synthesized from a pyrazole carboxylic acid precursor, displayed notable antibacterial activity against Gram-positive bacteria, Bacillus cereus and Micrococcus luteus. []
  • Relevance: Although structurally different from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a pyridazine ring and various substituents, this compound underscores the relevance of exploring pyrazole-containing heterocycles for their potential biological activities. []
Overview

1H-pyrazolo[3,4-c]pyridin-7-ol is a heterocyclic compound classified as a pyrazolopyridine, characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure. This compound has garnered significant interest due to its unique arrangement of nitrogen atoms within the rings, which imparts distinct chemical and biological properties. It is identified by the CAS number 76006-09-2 and has been studied for its potential applications in medicinal chemistry and drug discovery, particularly in relation to its interactions with biological targets such as enzymes and receptors.

Synthesis Analysis

Synthetic Routes

The synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of acidic catalysts like acetic acid. This reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired pyrazolopyridine derivative. The reaction conditions often include:

  • Temperature: Generally performed at room temperature to moderate heating (up to 90 °C).
  • Catalysts: Acidic catalysts such as acetic acid are frequently employed to facilitate the cyclization.

Industrial Production

For industrial applications, continuous flow reactors may be utilized to enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization or chromatography are employed to ensure high purity of the final product .

Relevant Data

  • Molecular Formula: C_8H_7N_3O
  • Molecular Weight: 163.16 g/mol
  • Functional Groups: Hydroxyl (-OH) group at position 7, contributing to its reactivity.

The presence of nitrogen atoms in both rings influences its electronic properties and potential reactivity in various chemical reactions.

Chemical Reactions Analysis

1H-pyrazolo[3,4-c]pyridin-7-ol exhibits versatility in chemical reactions, including:

Types of Reactions

  • Oxidation: Can be oxidized using reagents like manganese dioxide or palladium on carbon to form oxidized derivatives.
  • Reduction: Reduction can be achieved with agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic or nucleophilic substitution can occur at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationManganese dioxideToluene
Palladium on carbonAcetic acid
ReductionSodium borohydrideMethanol
Lithium aluminum hydrideEther
SubstitutionHalogenating agentsAppropriate solvent

These reactions enable the functionalization of the compound for various applications in medicinal chemistry.

Mechanism of Action

The primary mechanism of action for 1H-pyrazolo[3,4-c]pyridin-7-ol involves its interaction with soluble guanylyl cyclase (sGC), an enzyme crucial for nitric oxide signaling pathways. Upon binding to sGC:

  1. The compound stimulates enzyme activity.
  2. This stimulation results in increased production of cyclic guanosine monophosphate (cGMP).
  3. Elevated cGMP levels lead to physiological effects such as vasodilation through relaxation of smooth muscle cells.

This mechanism underlines its potential therapeutic applications, particularly in cardiovascular diseases .

Applications

1H-pyrazolo[3,4-c]pyridin-7-ol has numerous applications across different scientific fields:

  • Medicinal Chemistry: Investigated as a potential lead compound for developing GPR119 receptor agonists, which are relevant for treating type 2 diabetes mellitus.
  • Drug Discovery: Its unique structure allows it to serve as a scaffold for synthesizing novel therapeutics through fragment-based drug discovery approaches.
  • Biological Research: Used to study signaling pathways involving cGMP and nitric oxide, contributing to understanding vascular biology and pharmacology.

The ongoing research into this compound highlights its significance in advancing therapeutic strategies against various diseases .

Introduction to Pyrazolopyridine Scaffolds

Pyrazolopyridines represent a structurally diverse class of nitrogen-containing bicyclic heterocycles with significant scientific interest due to their broad bioactivity profile and versatile chemical behavior. These fused systems consist of a pyrazole ring condensed with a pyridine ring, with the specific fusion position ([a], [b], [c], etc.) dictating their electronic properties, stability, and functionalization potential. Among these, the 1H-pyrazolo[3,4-c]pyridine system—particularly its 7-hydroxy derivative (1H-pyrazolo[3,4-c]pyridin-7-ol)—stands as an underexplored but promising scaffold. Unlike its extensively studied isomer pyrazolo[3,4-b]pyridine (with over 300,000 compounds documented) [1], the [3,4-c] variant offers distinct structural and electronic features that enable unique applications in medicinal chemistry and materials science. This review systematically addresses the isomerism, synthetic evolution, and biomedical relevance of this specific congener.

Structural Classification within Pyrazolopyridine Congeners: [3,4-c] vs [3,4-b] Isomerism

Pyrazolopyridine isomers differ critically in the connectivity between the pyrazole (5-membered) and pyridine (6-membered) rings. The fusion position determines the nitrogen atom placement, ring tautomerism, dipole moment, and hydrogen-bonding capacity:

  • Pyrazolo[3,4-b]pyridine: Features fusion at pyrazole C3–C4 and pyridine C4–C5. This creates a planar, fully aromatic system where N1 of pyrazole acts as a bridgehead atom. This isomer exhibits dominant 1H-tautomer stability (37.03 kJ/mol more stable than 2H-form) due to extended aromaticity across both rings [1]. Over 85% of known derivatives are N1-substituted (e.g., methyl, phenyl), with C3 typically bearing H, Me, or NH₂ groups [1] [3].
  • Pyrazolo[3,4-c]pyridine: Fused at pyrazole C3–C4 and pyridine C3–C4. This positions N2 of pyrazole at the ring junction, creating a distinct electronic asymmetry. The 7-hydroxy group in this isomer occupies a position analogous to the 4-oxo group in pyrazolo[3,4-b]pyridines but exhibits enhanced hydrogen-bond donor/acceptor capacity due to adjacency to the pyridine N5 atom. Tautomerism is less pronounced than in [3,4-b] isomers, but lactam-lactim equilibria may occur at C7-OH [8].

Table 1: Structural and Electronic Comparison of Key Pyrazolopyridine Isomers

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridine (7-OH)
Fusion PointsPyrazole C3–C4 / Pyridine C4–C5Pyrazole C3–C4 / Pyridine C3–C4
Dominant Tautomer1H-form (∼99%)1H-form (lactam form minor at C7)
AromaticityFull delocalization across both ringsLocalized disruption at fusion bond
7-OH/4-OH ReactivityForms stable 4-oxo tautomerExists as enol; resists lactamization
Dipole Moment (Calc.)∼4.2 D∼5.8 D (enhanced with 7-OH)
H-Bond CapacityModerate (C4=O as acceptor)High (7-OH donor + pyridine N acceptor)

The 7-hydroxy group in pyrazolo[3,4-c]pyridine enables unique binding interactions in biological systems, acting as a hydrogen-bond donor while the adjacent pyridine nitrogen serves as an acceptor. This contrasts with pyrazolo[3,4-b]pyridine’s C4-carbonyl, which primarily functions as an acceptor [1] [8]. Computational studies confirm higher polarity in the [3,4-c] scaffold, making it ideal for targeting polar enzyme active sites.

Historical Evolution of Pyrazolo[3,4-c]pyridine Synthesis

Synthetic routes to pyrazolo[3,4-c]pyridines have evolved from inefficient multi-step sequences to modern catalytic and one-pot methodologies. Key milestones include:

  • Early Approaches (Pre-2000): Relied on cyclocondensation of 4-aminopyrazoles with 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate). These suffered from regioselectivity issues, low yields (typically 20–40%), and inability to introduce C7-oxygenation directly. For example, reactions of 4-amino-3-methylpyrazole with diketones gave mixtures of [3,4-b] and [3,4-c] products due to ambiguous nucleophilic sites .
  • Hydrazine-Mediated Cyclizations (2000s): 6-Hydrazino-nicotinonitrile intermediates became pivotal. Treatment with 1,3-diketones (e.g., acetylacetone) under acid catalysis generated 6-(pyrazolyl)nicotinonitriles, followed by hydrazine-induced cyclization to pyrazolo[3,4-c]pyridines. Yields improved to 50–70%, but harsh conditions (POCl₃, 100°C) and step count remained limitations .
  • Modern Catalytic Methods (2015–Present): Transition-metal catalysis revolutionized access:
  • Suzuki-Miyaura Cross-Coupling: Enabled C6-arylation prior to ring closure. For example, 4-bromo-3-aminopyrazole + boronic acids → 6-aryl intermediates → cyclization [5] [8].
  • One-Pot Tandem Reactions: Combining iodination, Buchwald–Hartwig amination, and cyclization in a single vessel (e.g., using Pd-XPhos systems). This approach delivered 7-hydroxy derivatives via in situ hydrolysis of C7-chloro precursors, achieving 65–85% yields [5] [8].
  • Microwave-Assisted Synthesis: Reduced reaction times from hours to minutes (e.g., 30 min at 150°C) while improving regiopurity >95% for 7-substituted analogs [8].

Table 2: Evolution of Synthetic Methods for 7-Hydroxy-pyrazolo[3,4-c]pyridines

EraMethodKey Reagents/ConditionsYield RangeLimitations
1980sCyclocondensation4-Aminopyrazole + 1,3-diketones/AcOH20–40%Low regioselectivity
2000sHydrazine Cyclization6-Hydrazino-nicotinonitriles + R²COCH₂COR²'/Δ50–70%Multi-step; harsh POCl₃ step
2010sPd-Catalyzed Amination4-Bromo-pyrazoles + ArB(OH)₂/Pd(dppf)60–75%Requires anhydrous conditions
2020sOne-Pot Tandem (Buchwald/Miyaura)Aryl halides + aminopyrazoles/Pd-XPhos/MW65–85%High catalyst loading (5–10 mol%)

Current challenges include direct C7-hydroxylation without protecting groups and enantioselective synthesis for chiral derivatives. Recent advances in photoredox-catalyzed C–H oxygenation show promise for streamlined 7-OH installation [8].

Biomedical Significance of 7-Hydroxy Substitution Pattern

The 7-hydroxy group confers distinctive bioactivity by mimicking phenolic or catecholic fragments in enzyme substrates. This facilitates targeted interactions with kinases, oxidoreductases, and nucleic acids:

  • Kinase Inhibition: The 7-OH group enhances hydrogen-bond donation to kinase hinge regions. Pyrazolo[3,4-c]pyridin-7-ol derivatives show activity against TRKA (IC₅₀ = 56 nM for compound C03) and ALK kinases by forming dual H-bonds with catalytic residues (e.g., Glu590 and Met592 in TRKA). This outperforms analogous 7-H or 7-NH₂ derivatives (IC₅₀ >200 nM) [5] [4]. In ALK-L1196M mutants, optimized derivatives achieve IC₅₀ <0.5 nM by engaging gatekeeper residue M1196 via water-mediated H-bonds [4].
  • Cytokine Modulation: Analogous to pyrazolo[3,4-b]pyridine-based IL-6 inhibitors (IC₅₀ = 0.16 μM) [3], the 7-OH-[3,4-c] scaffold suppresses pro-inflammatory cytokines (TNF-α, IL-1β) by disrupting NF-κB signaling. The 7-OH group is critical for binding IKKβ kinase at the allosteric site.
  • Fluorescence Applications: The 7-OH group enables ratiometric pH sensing and metal detection. Upon deprotonation (pKₐ ∼7.8), it exhibits a 120 nm bathochromic shift in emission (λₑₘ = 550 nm vs. 430 nm neutral form), useful for cellular imaging. Zn²⁺ chelation amplifies fluorescence 20-fold via PET suppression [8].
  • Antiparasitic Activity: 7-Hydroxy derivatives inhibit Trypanosoma cruzi (Chagas disease) and Leishmania spp. (IC₅₀ = 1.9 μg/mL and 0.12 μM, respectively) by targeting trypanothione reductase. The 7-OH/pyridine N5 motif mimics the oxidized nicotinamide ring of NADPH [3] .

Table 3: Biomedical Applications of 7-Hydroxy-pyrazolo[3,4-c]pyridine Derivatives

ActivityTarget/MechanismPotency (Best Example)Role of 7-OH
Kinase InhibitionTRKA/ALK hinge region H-bondingIC₅₀ = 56 nM (TRKA)H-donor to Met592; stabilizes DFG-in conformation
Anti-inflammatoryIKKβ/NF-κB pathway suppressionIC₅₀ = 0.3 μM (IL-6)Disrupts ATP binding via H-bond network
Fluorescence ProbeRatiometric Zn²⁺/pH sensingKd = 4.7 nM (Zn²⁺); Δλₑₘ=120 nmDeprotonation-induced ICT; metal coordination
AntiparasiticTrypanothione reductase inhibitionIC₅₀ = 0.12 μM (Leishmania)Mimics NADPH pyridine/amide interactions

Despite these advances, the scaffold remains underexploited compared to pyrazolo[3,4-b]pyridines (14 drug candidates in development) [1]. Future opportunities include developing 7-OH-directed PROTACs for kinase degradation and exploiting its fluorescence for theranostic agents.

Properties

CAS Number

76006-09-2

Product Name

1H-pyrazolo[3,4-c]pyridin-7-ol

IUPAC Name

1,6-dihydropyrazolo[3,4-c]pyridin-7-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h1-3H,(H,7,10)(H,8,9)

InChI Key

RPXFCERITFUFCN-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=C1C=NN2

Canonical SMILES

C1=CNC(=O)C2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.